2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine
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Overview
Description
2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chlorinated phenyl groups and an ethenyl linkage, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form 1,2-bis(4-chlorophenyl)ethene. This intermediate is then reacted with phenol to form 4-[1,2-bis(4-chlorophenyl)ethenyl]phenol. Finally, this compound is reacted with N,N-diethylethanamine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: Known for its use as an insecticide and its environmental persistence.
4,4’-DDE: A metabolite of DDT with similar structural features and environmental impact.
Uniqueness
2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine is unique due to its specific combination of chlorinated phenyl groups and an ethenyl linkage, which imparts distinct chemical and biological properties
Properties
CAS No. |
117884-82-9 |
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Molecular Formula |
C26H27Cl2NO |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C26H27Cl2NO/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20/h5-16,19H,3-4,17-18H2,1-2H3 |
InChI Key |
BZAXUXUBRPKOSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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